molecular formula C21H12BrClN2O2S B4913525 (2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-bromophenyl)-5-chloropenta-2,4-dienenitrile

(2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-bromophenyl)-5-chloropenta-2,4-dienenitrile

Cat. No.: B4913525
M. Wt: 471.8 g/mol
InChI Key: QJBSPDWQQUHLJF-MORFVCAISA-N
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Description

The compound “(2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-bromophenyl)-5-chloropenta-2,4-dienenitrile” is a complex organic molecule featuring multiple functional groups, including a benzodioxole ring, a thiazole ring, and a conjugated diene system. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and thiazole rings, followed by their coupling with the conjugated diene system. Typical synthetic routes might include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step would involve coupling the benzodioxole and thiazole rings with the conjugated diene system, possibly through a series of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The conjugated diene system can be reduced to form saturated compounds.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

The compound can be used as a building block for more complex molecules in organic synthesis.

Biology

Medicine

May serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

Could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-phenyl-5-chloropenta-2,4-dienenitrile
  • (2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-5-chloropenta-2,4-dienenitrile

Uniqueness

The presence of the bromine atom and the specific arrangement of functional groups make this compound unique, potentially leading to distinct chemical and biological properties.

Properties

IUPAC Name

(2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-bromophenyl)-5-chloropenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrClN2O2S/c22-16-5-1-13(2-6-16)17(23)7-3-15(10-24)21-25-18(11-28-21)14-4-8-19-20(9-14)27-12-26-19/h1-9,11H,12H2/b15-3+,17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBSPDWQQUHLJF-MORFVCAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC=C(C4=CC=C(C=C4)Br)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C=C(/C4=CC=C(C=C4)Br)\Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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